molecular formula C6H6ClN3Se B6144330 4-Amino-2,1,3-benzoselenadiazol hydrochloride CAS No. 1171578-01-0

4-Amino-2,1,3-benzoselenadiazol hydrochloride

Cat. No.: B6144330
CAS No.: 1171578-01-0
M. Wt: 234.55 g/mol
InChI Key: LLNBXENPQAVIPD-UHFFFAOYSA-N
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Description

Contextual Overview of 2,1,3-Benzoselenadiazole (B1677776) Derivatives in Heterocyclic Chemistry

In the field of heterocyclic chemistry, 2,1,3-benzoselenadiazole (BSeD) and its sulfur analogue, 2,1,3-benzothiadiazole (B189464) (BTD), belong to a class of compounds known as benzochalcogendiazoles. mdpi.comresearchgate.net These molecules are aromatic, bicyclic systems featuring a benzene (B151609) ring fused to a selenadiazole or thiadiazole ring. The BSeD core is recognized as a π-extended heteroarene with strong electron-withdrawing properties. mdpi.com

This electron-deficient nature makes BSeD derivatives valuable building blocks in the design of donor-acceptor (D-A) dyes and conjugated polymers. mdpi.comresearchgate.net The replacement of sulfur with the larger, more electron-rich, and more polarizable selenium atom can significantly enhance the optical and electrical properties of these materials. mdpi.comacs.org Compounds containing the BSeD core often exhibit broader and more red-shifted absorption spectra compared to their sulfur counterparts, making them highly suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.comacs.org Furthermore, the potential for intermolecular Se···Se or Se···N interactions can influence molecular packing in the solid state, which is crucial for optimizing charge transport in semiconductor devices. acs.orgresearchgate.net The versatile properties of the BSeD scaffold have led to its widespread investigation for use in materials science and bioimaging. mdpi.comnih.gov

Table 1: Properties of the Parent 2,1,3-Benzoselenadiazole Core

PropertyValue
Chemical Formula C₆H₄N₂Se
Molecular Weight 183.07 g/mol
CAS Registry Number 22706-23-6
Appearance Light brown solid
Melting Point 76 °C
Data sourced from NIST Chemistry WebBook and other chemical suppliers. mdpi.comnist.gov

Historical Development and Early Research Significance of 4-Amino-2,1,3-benzoselenadiazol Hydrochloride

Early systematic investigation into the benzoselenadiazole family of compounds was conducted in the mid-20th century. A notable 1957 publication by Eugene Sawicki and Albert Carr on the ultraviolet-visible absorption spectra of 2,1,3-benzoselenadiazole and its derivatives provided foundational knowledge on the structure and electronic properties of this heterocyclic system. acs.org

The specific derivative, 4-Amino-2,1,3-benzoselenadiazole, gained significance as a chemical intermediate. An effective synthesis for this compound was developed, which involves a multi-step process starting from a more readily available benzothiadiazole precursor. researchgate.netresearchgate.net This method highlights the close relationship between the sulfur and selenium-based heterocycles in synthetic chemistry.

The primary research application stemming from this early work was the use of 4-Amino-2,1,3-benzoselenadiazole as a key reactant in the Gould-Jacobs reaction. researchgate.netresearchgate.net This classic reaction in organic chemistry is used to synthesize quinoline (B57606) derivatives. In this context, the thermal cyclization of enamines derived from 4-Amino-2,1,3-benzoselenadiazole leads to the formation of angularly annelated selenadiazolo[3,4-h]quinolones. researchgate.netresearchgate.net These complex heterocyclic structures became subjects of further study for their potential biological and photobiological activities. arkat-usa.orgresearchgate.net

Table 2: Reported Synthesis of 4-Amino-2,1,3-benzoselenadiazole

StepReactant(s)Reagent(s)Product
1 4-NitrobenzothiadiazoleSnCl₂·2H₂O1,2,3-Triaminobenzene dihydrochloride (B599025)
2 1,2,3-Triaminobenzene dihydrochlorideAqueous SeO₂4-Amino-2,1,3-benzoselenadiazole
This synthesis pathway is described in scientific literature as an effective method for preparing the target amine. researchgate.netresearchgate.net

Current Research Landscape and Interdisciplinary Relevance of the Benzoselenadiazole Core

The benzoselenadiazole (BSeD) core has transitioned from a subject of fundamental chemical interest to a critical component in advanced materials, particularly in the field of organic electronics. The unique properties imparted by the selenium atom have positioned BSeD as a superior electron-acceptor unit in many applications compared to its oxygen (benzoxadiazole) and sulfur (benzothiadiazole) analogues. mdpi.comnih.gov

In the area of organic solar cells (OSCs), the BSeD core is integral to the design of high-performance non-fullerene acceptors. rsc.org Research has shown that incorporating BSeD into complex molecular architectures, such as A₂-D-A₁-D-A₂ type small molecules, can lead to broader absorption in the near-infrared region of the solar spectrum. acs.org The higher polarizability and distinct intermolecular interactions (Se···Se) facilitated by the selenium atom can improve charge transport within the active layer of a photovoltaic device, ultimately boosting power conversion efficiency. acs.org Donor-acceptor-donor (D-A-D) type organic semiconductors containing a central BSeD unit have been successfully synthesized and demonstrated as effective donor materials in stable bulk-heterojunction solar cells. sciopen.com

The interdisciplinary relevance of the BSeD core extends to bioimaging and sensor technology. Luminescent derivatives of benzoselenadiazole are being actively investigated as fluorescent probes. nih.gov The photophysical properties of these compounds, including their emission wavelengths and quantum yields, can be finely tuned through chemical modification, making them sensitive to their local environment. This tunability is a key feature for developing advanced sensors and imaging agents for biological systems. nih.gov A recent comprehensive review underscores the expanding role of BSeD derivatives in phototechnology, highlighting emerging trends and future research directions in this vibrant area. nih.gov

Properties

IUPAC Name

2,1,3-benzoselenadiazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3Se.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNBXENPQAVIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,1,3 Benzoselenadiazol Hydrochloride

Synthesis of the 4-Amino-2,1,3-benzoselenadiazole Base

The formation of the core 4-Amino-2,1,3-benzoselenadiazole structure can be achieved through established synthetic pathways, primarily involving the reduction of a nitro precursor or the cyclization of an aromatic triamine with a selenium reagent.

Classical Reduction Pathways for Nitro Precursors

A common and effective method for the synthesis of 4-Amino-2,1,3-benzoselenadiazole involves the reduction of a nitro-substituted benzothiadiazole precursor to form an intermediate triaminobenzene derivative. researchgate.net Specifically, the reduction of 4-nitrobenzothiadiazole using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) yields 1,2,3-triaminobenzene dihydrochloride (B599025). researchgate.net This intermediate is then directly utilized in the subsequent cyclization step to introduce the selenium atom and form the desired selenadiazole ring. While this method starts from a sulfur-containing precursor, it provides a reliable route to the essential triaminobenzene intermediate.

A similar reduction strategy can be applied to the selenium analog, 4-nitro-2,1,3-benzoselenadiazole (B1598375). The reduction of the nitro group to an amino group is a standard transformation in organic synthesis. For the analogous 4-nitro-2,1,3-benzothiadiazole (B1293627), a mixture of iron(II) sulfate (B86663) heptahydrate, ammonium (B1175870) chloride, and zinc dust in aqueous ethanol (B145695) has been successfully employed. mdpi.com It is anticipated that similar conditions would be effective for the reduction of 4-nitro-2,1,3-benzoselenadiazole to yield 4-Amino-2,1,3-benzoselenadiazole.

PrecursorReducing Agent(s)ProductReference
4-NitrobenzothiadiazoleSnCl₂·2H₂O1,2,3-Triaminobenzene dihydrochloride researchgate.net
4-Nitro-2,1,3-benzothiadiazoleFeSO₄·7H₂O, NH₄Cl, Zn4-Amino-2,1,3-benzothiadiazole mdpi.com

Cyclization Reactions Involving Selenium Dioxide

The definitive step in forming the 2,1,3-benzoselenadiazole (B1677776) ring system often involves the reaction of an ortho-diamino aromatic compound with selenium dioxide (SeO₂). In the case of 4-Amino-2,1,3-benzoselenadiazole, the precursor is 1,2,3-triaminobenzene, which is typically used as its more stable dihydrochloride salt. researchgate.net The treatment of 1,2,3-triaminobenzene dihydrochloride with an aqueous solution of selenium dioxide leads to the formation of 4-Amino-2,1,3-benzoselenadiazole. researchgate.net This reaction proceeds through the condensation of the vicinal amino groups with selenium dioxide, resulting in the heterocyclic ring closure.

Another example of this type of cyclization is the reaction of 1,2,4-triaminobenzene dihydrochloride with selenium dioxide in water, followed by alkalization with sodium hydroxide, which yields 5-amino-2,1,3-benzoselenadiazole in high yield. researchgate.net

ReactantsProductYieldReference
1,2,3-Triaminobenzene dihydrochloride, SeO₂ (aq)4-Amino-2,1,3-benzoselenadiazoleNot specified researchgate.net
1,2,4-Triaminobenzene dihydrochloride, SeO₂ (aq), NaOH5-Amino-2,1,3-benzoselenadiazole91% researchgate.net

Formation of 4-Amino-2,1,3-benzoselenadiazol Hydrochloride Salt

The hydrochloride salt of 4-Amino-2,1,3-benzoselenadiazole can be readily prepared by treating the free amino base with hydrochloric acid. This is a standard acid-base reaction where the amino group is protonated by the strong acid. Typically, the free base is dissolved in a suitable organic solvent, such as ethanol or diethyl ether, and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. This method is a common practice for converting amines into their more stable and often crystalline hydrochloride salts.

Derivatization Strategies and Functional Group Interconversions of the Amino Group

The amino group of 4-Amino-2,1,3-benzoselenadiazole is a key site for further molecular elaboration, allowing for the introduction of various substituents through alkylation, acylation, and nucleophilic substitution reactions.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. For the analogous 4-amino-2,1,3-benzothiadiazole, N-methylation has been successfully achieved. mdpi.com The reaction of 4-amino-2,1,3-benzothiadiazole with methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) yields N,N-dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com It is expected that similar conditions can be applied for the alkylation of 4-Amino-2,1,3-benzoselenadiazole.

Acylation: The amino group can also undergo acylation with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. This is a general and widely used reaction for the protection or derivatization of amino groups. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. For instance, the acylation of unprotected amino acids can be achieved using benzotriazolyl carboxylates or succinimidyl carboxylates as the acylating agents. nih.gov

Reaction TypeReagentsProduct (Analogous)Reference
N-MethylationCH₃I, K₂CO₃, DMFN,N-Dimethyl-4-amino-2,1,3-benzothiadiazole mdpi.com
N-AcylationCarboxylic acid, HO-Bt/HO-Su, WSCIN-Acyl amino acid nih.gov

Nucleophilic Substitution Reactions (e.g., with activated enol ethers)

The amino group of 4-Amino-2,1,3-benzoselenadiazole can act as a nucleophile and participate in substitution reactions. A notable example is the nucleophilic vinylic substitution with activated enol ethers. researchgate.net The reaction of 4-Amino-2,1,3-benzoselenadiazole with various activated enol ethers leads to the formation of (benzoselenadiazol-4-ylamino)methylene derivatives. researchgate.net These products can then undergo thermal cyclization under Gould-Jacobs reaction conditions to yield angularly annelated selenadiazolo[3,4-h]quinolones. researchgate.net

ReactantsProductSubsequent ReactionReference
4-Amino-2,1,3-benzoselenadiazole, Activated enol ethers(Benzoselenadiazol-4-ylamino)methylene derivativesThermal cyclization (Gould-Jacobs) researchgate.net

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of 4-Amino-2,1,3-benzoselenadiazole serves as a versatile handle for the synthesis of various derivatives, most notably Schiff bases (or azomethines). These compounds are typically formed through the condensation reaction of the amine with a variety of aldehydes or ketones, often under acidic catalysis. ijpbs.comalayen.edu.iq The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic imine (-C=N-) functionality. researchgate.netmedipol.edu.tr

The general synthesis involves refluxing equimolar amounts of 4-Amino-2,1,3-benzoselenadiazole hydrochloride and the desired carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of a weak acid like glacial acetic acid. ijpbs.commedipol.edu.tr The formation of the imine bond is crucial as it extends the conjugation of the benzoselenadiazole system and allows for the introduction of diverse functionalities, which can modulate the electronic and photophysical properties of the molecule. For instance, the reaction of 4-amino-2,1,3-benzothiadiazole, a closely related analogue, with acetone (B3395972) in the presence of a copper(I) template has been shown to produce the corresponding isopropylideneamino derivative. This highlights a template-assisted strategy that can be applicable to the benzoselenadiazole counterpart for synthesizing specific imine derivatives.

The resulting Schiff bases are characterized by the presence of the azomethine group, which can be identified spectroscopically, for example, by a characteristic stretching vibration (ν(C=N)) in the range of 1600-1630 cm⁻¹ in their infrared (IR) spectra. ijpbs.com These imine derivatives are important intermediates in coordination chemistry and can serve as precursors for the synthesis of more complex heterocyclic systems. ijpbs.comnih.gov

Functionalization of the Benzoselenadiazole Ring System

The 2,1,3-benzoselenadiazole core is an electron-deficient aromatic system, a property that significantly influences its reactivity. Functionalization can be achieved on the benzenoid ring through various substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The benzoselenadiazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the selenadiazole moiety. wikipedia.orgyoutube.com However, the presence of the amino group at the 4-position acts as a powerful activating group. wikipedia.org This amino group directs incoming electrophiles primarily to the ortho and para positions relative to itself. wikipedia.orglibretexts.org Therefore, electrophilic substitution on 4-Amino-2,1,3-benzoselenadiazole is expected to occur at the C5 and C7 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgyoutube.com For example, nitration using a mixture of nitric acid and sulfuric acid would likely yield 4-amino-5-nitro-2,1,3-benzoselenadiazole and/or 4-amino-7-nitro-2,1,3-benzoselenadiazole. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the benzoselenadiazole ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (such as a halogen) is present on the ring. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com The subsequent departure of the leaving group restores the aromaticity. libretexts.org The presence of the electron-withdrawing selenadiazole ring is crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction. libretexts.orgnih.gov SNAr reactions provide a powerful method for introducing a wide range of nucleophiles, including amines, alkoxides, and thiolates, onto the benzoselenadiazole core. libretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation in modern organic synthesis and have been applied to various heterocyclic systems. libretexts.orgscispace.comyoutube.com The Suzuki coupling typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

For the functionalization of the 4-Amino-2,1,3-benzoselenadiazole system, a halogenated derivative (e.g., 4-amino-5-bromo-2,1,3-benzoselenadiazole) can be coupled with various aryl or heteroaryl boronic acids to introduce new aryl substituents. nih.govresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful strategy for synthesizing complex biaryl structures containing the benzoselenadiazole motif. mdpi.comnih.gov The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

OrganohalideBoronic AcidCatalystBaseProduct
4-Amino-5-bromo-2,1,3-benzoselenadiazolePhenylboronic acidPd(PPh₃)₄K₂CO₃4-Amino-5-phenyl-2,1,3-benzoselenadiazole

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials. windows.netresearchgate.netsemanticscholar.org MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

The 4-amino group of 4-Amino-2,1,3-benzoselenadiazole can act as a binucleophile in MCRs, enabling the construction of new heterocyclic rings fused to the benzoselenadiazole core (annulation). nih.gov For example, by reacting the amine with a carbonyl compound and a CH-acidic component, various fused pyrimidine, pyridine, or other heterocyclic systems can be synthesized. nih.govbeilstein-journals.org These reactions often proceed through a cascade of transformations, such as condensation, Michael addition, and cyclization/dehydration, all occurring in a single reaction vessel. beilstein-journals.org This approach provides a powerful and convergent route to novel, complex heterocyclic structures built upon the benzoselenadiazole scaffold. semanticscholar.org

Advanced Synthetic Approaches and Process Optimization

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.org The reaction sequence begins with the condensation of an aromatic amine with an alkoxymethylenemalonic ester derivative, followed by a thermal cyclization to form the quinolone ring system. wikipedia.orgarkat-usa.org

This methodology has been successfully applied to 4-Amino-2,1,3-benzoselenadiazole and its 5-amino isomer to synthesize novel selenadiazoloquinolone derivatives. arkat-usa.orgresearchgate.netresearchgate.net The initial step is a nucleophilic vinylic substitution where the amino group displaces the alkoxy group of an activated enol ether, such as diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate. arkat-usa.orgresearchgate.net Subsequent heating of this intermediate at high temperatures (typically in a high-boiling solvent like Dowtherm A or diphenyl ether) induces an intramolecular cyclization via electrophilic attack of the benzene (B151609) ring onto the ester carbonyl, followed by elimination, to yield the fused quinolone ring. arkat-usa.orgablelab.eu

Studies have shown that the cyclization of enamines derived from 5-amino-2,1,3-benzoselenadiazole exclusively produces the angularly annulated wikipedia.orgarkat-usa.orgresearchgate.netselenadiazolo[3,4-f]quinolones, with no linear products observed. arkat-usa.orgresearchgate.net Similarly, the reaction with 4-amino-2,1,3-benzoselenadiazole leads to the corresponding angularly fused selenadiazolo[3,4-h]quinolones. researchgate.netumich.edu This regioselectivity is a key feature of the reaction with these specific amines.

Table 2: Synthesis of Selenadiazolo[3,4-f]quinolone Derivatives via Gould-Jacobs Reaction with 5-Amino-2,1,3-benzoselenadiazole. arkat-usa.org

Enol Ether ReactantEnamine IntermediateCyclization ProductEnamine Yield (%)Quinolone Yield (%)
Diethyl ethoxymethylenemalonate(Benzoselenadiazol-5-ylamino)methylenemalonic acid diethyl ester8-Carbethoxy-9-oxo-6,9-dihydro- wikipedia.orgarkat-usa.orgresearchgate.netselenadiazolo[3,4-f]quinoline9586
2-(Ethoxymethylene)malononitrile(Benzoselenadiazol-5-ylamino)methylenemalononitrile8-Cyano-9-oxo-6,9-dihydro- wikipedia.orgarkat-usa.orgresearchgate.netselenadiazolo[3,4-f]quinoline9781
Ethyl (ethoxymethylene)cyanoacetate(Benzoselenadiazol-5-ylamino)methylenecyanoacetic acid ethyl ester8-Carbethoxy-9-oxo-6,9-dihydro- wikipedia.orgarkat-usa.orgresearchgate.netselenadiazolo[3,4-f]quinoline-8-carbonitrile9483
3-(Ethoxymethylene)pentane-2,4-dione3-[(Benzoselenadiazol-5-ylamino)methylene]pentane-2,4-dione8-Acetyl-9-oxo-6,9-dihydro- wikipedia.orgarkat-usa.orgresearchgate.netselenadiazolo[3,4-f]quinoline9878

Green Chemistry Principles and Sustainable Synthesis Strategies

The application of green chemistry principles to the synthesis of heterocyclic compounds, including benzoselenadiazole derivatives, is a growing area of focus aimed at reducing the environmental impact of chemical manufacturing. researchgate.netnih.gov Sustainable strategies prioritize the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, and aim to minimize waste generation. researchgate.netrsc.org

Alternative Solvents and Catalysts: Traditional syntheses of related heterocyclic compounds often employ volatile and hazardous organic solvents. Green alternatives focus on using water, ethanol, or deep eutectic solvents. mdpi.com For instance, the synthesis of benzimidazole (B57391) derivatives has been successfully carried out in water or under solvent-free conditions, significantly reducing the environmental footprint. mdpi.com The use of heterogeneous catalysts, such as zeolites or silica-supported acids, is another key aspect of green synthesis. mdpi.commdpi.com These catalysts can be easily recovered and reused, minimizing waste and often leading to higher selectivity and milder reaction conditions. For the hypothetical synthesis of 4-amino-2,1,3-benzoselenadiazol, a sustainable approach would involve replacing harsh reagents with recyclable, solid-supported catalysts.

Energy Efficiency: Microwave irradiation and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com These methods have been successfully applied to the synthesis of various heterocyclic systems, including benzoxazoles and oxadiazoles, and could conceivably be adapted for benzoselenadiazole synthesis. nih.govmdpi.com

Atom Economy: Designing synthetic routes with high atom economy is a fundamental principle of green chemistry. This involves maximizing the incorporation of atoms from the starting materials into the final product. One-pot, multi-component reactions are particularly advantageous in this regard, as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. A potential green synthesis for 4-amino-2,1,3-benzoselenadiazol could involve a one-pot reaction starting from a suitably substituted benzene derivative, a selenium source, and a nitrogen source, catalyzed by a recyclable catalyst.

Table 1: Comparison of Conventional vs. Green Synthesis Strategies for Analogous Heterocyclic Compounds

Parameter Conventional Method Green/Sustainable Method
Solvent Volatile Organic Compounds (e.g., Toluene, DMF) Water, Ethanol, Deep Eutectic Solvents, Solvent-free
Catalyst Homogeneous acids/bases (e.g., H₂SO₄, NaOH) Heterogeneous catalysts (e.g., Zeolites, Silica-sulfuric acid) mdpi.com
Energy Source Conventional heating (reflux) Microwave irradiation, Ultrasound nih.govmdpi.com
Reaction Time Several hours to days Minutes to a few hours
Waste Generation High (solvent waste, catalyst residue) Low (recyclable catalyst, minimal solvent use)
Atom Economy Often lower due to multi-step synthesis Higher, especially in one-pot reactions

Scale-Up Considerations and Process Intensification

Transitioning the synthesis of a fine chemical like this compound from the laboratory bench to an industrial scale introduces a new set of challenges that require careful consideration of process safety, efficiency, and cost-effectiveness. Process intensification, which involves developing smaller, safer, and more energy-efficient manufacturing processes, is a key strategy in modern chemical production.

Reaction Calorimetry and Safety Assessment: Before any scale-up, a thorough understanding of the reaction thermodynamics and kinetics is essential. Reaction calorimetry studies are performed to determine the heat of reaction, heat flow, and maximum temperature of the synthetic reaction. This data is crucial for designing an appropriate cooling system for the larger reactor to prevent thermal runaway. A comprehensive safety assessment would also identify potential hazards, such as the formation of unstable intermediates or toxic byproducts.

Crystallization and Polymorphism: The final isolation and purification of this compound would likely involve crystallization. On a large scale, controlling the crystallization process is critical to ensure consistent product quality, including particle size distribution, purity, and polymorphic form. Different polymorphs of a compound can have different physical properties, which can impact its performance. Therefore, developing a robust crystallization protocol and carefully monitoring the process are essential for large-scale production.

Table 2: Key Parameters for Scale-Up and Process Intensification

Parameter Laboratory Scale (Batch) Pilot/Industrial Scale (Continuous/Flow)
Reactor Volume Milliliters to Liters Liters to Cubic Meters (or small volume in flow)
Heat Transfer Surface area to volume ratio is high Surface area to volume ratio is low; requires efficient cooling
Mixing Typically efficient (magnetic/overhead stirring) Can be challenging; requires specialized impellers or static mixers
Process Control Manual or semi-automated Fully automated with real-time monitoring (PAT)
Safety Lower risk due to small quantities Higher risk; requires detailed hazard analysis (HAZOP)
Product Isolation Filtration, evaporation Crystallization, filtration, drying under controlled conditions

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopic Techniques for Structural Assignment

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and skeletal structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond types. For 4-Amino-2,1,3-benzoselenadiazol hydrochloride, the FT-IR spectrum would be expected to show characteristic peaks for the amino group (N-H stretching and bending), the aromatic ring (C-H and C=C stretching), and vibrations involving the selenadiazole ring (C-N, N-Se stretching). The hydrochloride form would likely influence the N-H stretching frequencies of the aminium (-NH3+) group.

Table 1: Hypothetical FT-IR Peak Assignments for this compound No experimental data is publicly available. This table represents the types of peaks expected.

Wave Number (cm⁻¹)Vibration TypeFunctional Group
~3200-3400N-H Asymmetric & Symmetric StretchPrimary Amine (or Aminium)
~3000-3100C-H Aromatic StretchBenzene (B151609) Ring
~1600-1650N-H Bending (Scissoring)Primary Amine (or Aminium)
~1500-1600C=C Aromatic StretchBenzene Ring
~1250-1350C-N StretchAromatic Amine
~800-900C-H Out-of-Plane BendingSubstituted Benzene
(Specific)C-N / N-Se StretchSelenadiazole Ring

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the aromatic ring system and the selenadiazole moiety. Vibrations of the C-Se and N-Se bonds, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-Amino-2,1,3-benzoselenadiazol, the aromatic region of the spectrum would show signals for the three protons on the benzene ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions (ortho, meta, para) to the amino group. The protons of the amino group itself would appear as a distinct signal, the chemical shift of which would be dependent on the solvent and concentration.

For comparison, the published ¹H NMR data for the parent compound, 2,1,3-Benzoselenadiazole (B1677776) , in Chloroform-d shows two multiplets: δ = 7.85–7.80 ppm (2H) and δ = 7.47–7.41 ppm (2H) mdpi.com. The introduction of the electron-donating amino group at the 4-position would be expected to significantly shift the signals of the adjacent protons upfield (to a lower ppm value).

Table 2: Hypothetical ¹H NMR Data for this compound No experimental data is publicly available. This table represents the types of signals expected.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
(Aromatic)Doublet of doublets (dd)(Typical ortho & meta)H-5
(Aromatic)Triplet (t)(Typical ortho)H-6
(Aromatic)Doublet of doublets (dd)(Typical ortho & meta)H-7
(Variable)Broad singlet (br s)N/A-NH₃⁺

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. The spectrum of 4-Amino-2,1,3-benzoselenadiazol would show six distinct signals for the aromatic carbons. The carbon atom directly attached to the amino group (C-4) would be significantly shielded (shifted upfield), while the other carbons would have chemical shifts indicative of their position within the fused heterocyclic system.

For context, the ¹³C NMR spectrum of the parent 2,1,3-Benzoselenadiazole shows three signals: δ = 160.5 ppm (quaternary C), 129.4 ppm (CH), and 123.5 ppm (CH) mdpi.com.

Table 3: Hypothetical ¹³C NMR Data for this compound No experimental data is publicly available. This table represents the types of signals expected.

Chemical Shift (δ, ppm)Carbon Assignment
(Aromatic)C-4
(Aromatic)C-5
(Aromatic)C-6
(Aromatic)C-7
(Aromatic)C-3a (quaternary)
(Aromatic)C-7a (quaternary)

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring (e.g., H-5 is coupled to H-6, which is coupled to H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon atom it is directly attached to, allowing for the definitive assignment of the protonated carbons (C-5, C-6, C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the H-5 proton would show a correlation to the quaternary carbon C-3a and C-7.

These techniques, used in concert, would provide a complete and verified assignment of the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of a compound through fragmentation analysis.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigations

Spectroscopic methods are essential for understanding the electronic transitions and photophysical behavior of fluorescent compounds.

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and details about intermolecular interactions (such as hydrogen bonding and π-π stacking) and the crystal packing of this compound. Such structural information is fundamental to understanding its physical properties. While crystal structures for cocrystals of the parent 2,1,3-benzoselenadiazole have been reported, a specific XRD structure determination for this compound is not currently available in the public domain. mdpi.comresearchgate.net

Single-Crystal X-ray Diffraction

Despite the utility of this technique, no published studies containing the single-crystal X-ray diffraction data for this compound could be located. Such an analysis would be invaluable for definitively confirming its molecular structure, understanding the protonation site of the hydrochloride, and elucidating the packing of the ions in the solid state.

For context, studies on related 2,1,3-benzoselenadiazole derivatives have demonstrated their ability to form well-defined crystals suitable for X-ray analysis. These studies often reveal insights into the electronic structure and intermolecular forces, such as chalcogen and hydrogen bonding, which govern the supramolecular architecture. However, without a specific analysis of the hydrochloride salt of the 4-amino derivative, any discussion of its crystal structure remains speculative.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Chemical FormulaC₆H₆ClN₃Se
Formula Weight249.55 g/mol
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Calculated Density (g/cm³)-
R-factor (%)-

Note: The data in this table is hypothetical and serves as a template for what would be expected from a single-crystal X-ray diffraction experiment. No experimental data is currently available.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. It is particularly useful for characterizing bulk samples and for quality control purposes. A PXRD pattern is a fingerprint of a crystalline solid, with peak positions and intensities being characteristic of a specific crystal structure.

As with single-crystal data, there is no available powder X-ray diffraction data in the public domain for this compound. A PXRD analysis would be essential for characterizing the solid-state form of this compound, identifying potential polymorphs, and assessing its purity.

Table 2: Hypothetical Powder X-ray Diffraction Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
---
---
---
---
---

Note: This table is a template representing the type of data obtained from a powder X-ray diffraction experiment. No experimental data for this compound is currently available.

Theoretical and Computational Investigations of 4 Amino 2,1,3 Benzoselenadiazol Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic configuration and reactivity of 4-Amino-2,1,3-benzoselenadiazole. These methods provide a detailed picture of electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of 4-Amino-2,1,3-benzoselenadiazole, particularly in the context of its role as an electron donor in charge-transfer (CT) complexes. researchgate.netresearchgate.net DFT calculations have been utilized to determine the thermodynamics of its formation in such complexes. researchgate.net These studies reveal how the electronic properties of 4-Amino-2,1,3-benzoselenadiazole, such as its electron-donating capacity, influence its interactions with other molecules. For instance, in a reaction with bis[1,2,5-thiadiazolo][3,4-b;3',4'-e]pyrazine, DFT calculations were crucial in elucidating a multi-step reaction mechanism that involves diradical intermediates and intramolecular hydrogen atom migration. researchgate.net This highlights the utility of DFT in not only understanding static electronic properties but also in mapping complex reaction pathways.

The regioselective nature of nucleophilic substitution reactions on related tetrafluoro-2,1,3-benzoselenadiazoles has also been confirmed by DFT calculations at the M06-2X/6–31 + G(d,p) level of theory, providing a reliable framework for predicting reactivity in this class of compounds. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of 4-Amino-2,1,3-benzoselenadiazole and Related Compounds
Computational TaskDFT FunctionalBasis SetReference
Reaction Mechanism StudyNot SpecifiedNot Specified researchgate.net
Thermodynamics of Formation in CT ComplexesNot SpecifiedNot Specified researchgate.net
Regioselectivity of Nucleophilic SubstitutionM06-2X6–31 + G(d,p) researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For molecules like 4-Amino-2,1,3-benzoselenadiazole, which are often studied for their potential in materials science, a smaller HOMO-LUMO gap can suggest a higher propensity for electronic transitions, which is relevant for applications in organic electronics. researchgate.net While specific ab initio calculations for the isolated 4-Amino-2,1,3-benzoselenadiazole molecule are not extensively detailed in the available literature, related studies on similar heterocyclic systems demonstrate the importance of this parameter. For instance, in a series of KEA dyes containing a benzo[c] researchgate.netacs.orgresearchgate.netthiadiazole core, a narrow HOMO-LUMO gap of 1.5–1.6 eV was reported. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds and intermolecular interactions. QTAIM analysis has been applied to understand the bonding situation in complexes involving 4-Amino-2,1,3-benzoselenadiazole. researchgate.netresearchgate.net This method allows for the characterization of interactions based on the topology of the electron density, providing insights into whether an interaction is predominantly covalent or electrostatic in nature. In the context of charge-transfer complexes, QTAIM can quantify the degree of charge transfer and characterize the non-covalent interactions that stabilize the complex.

Table 2: Applications of QTAIM in the Study of 4-Amino-2,1,3-benzoselenadiazole Containing Systems
System StudiedInformation Obtained from QTAIMReference
Charge-Transfer ComplexesCharacterization of bonding situations. researchgate.netresearchgate.net
Intermolecular InteractionsAnalysis of non-covalent interactions. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters, such as UV-Vis absorption spectra, which can then be compared with experimental data for validation. For 4-Amino-2,1,3-benzoselenadiazole, computational approaches can predict the electronic transitions responsible for its absorption characteristics. The long-wavelength absorption band in such molecules typically corresponds to the HOMO to LUMO transition. researchgate.net While there can be some margin of error in TD-DFT predictions, the trends across a series of related compounds are generally reliable and can guide molecular design. researchgate.net

Computational Design and Rationalization of Derivative Synthesis and Reactivity

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. By understanding the structure-property relationships of 4-Amino-2,1,3-benzoselenadiazole, computational methods can be used to predict how chemical modifications will affect its electronic and reactive properties. For example, DFT calculations can be used to screen potential derivatives for their HOMO-LUMO gaps, charge distribution, and reactivity, thereby guiding synthetic efforts towards the most promising candidates for specific applications. The synthesis of various derivatives of 4-Amino-2,1,3-benzoselenadiazole has been reported, such as in the application of the Gould-Jacobs reaction to create novel selenadiazoloquinolones. researchgate.net Computational studies can provide a theoretical basis for the observed reactivity and help in the design of new synthetic routes and novel molecular architectures.

Modeling of Charge Transfer Phenomena in Related Complexes

Theoretical and computational investigations play a pivotal role in understanding the intramolecular and intermolecular charge transfer (CT) phenomena in complexes related to 4-Amino-2,1,3-benzoselenadiazol. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent tools for modeling these electronic processes.

Studies on derivatives of the 2,1,3-benzothiadiazole (B189464) ring system, a close structural analog to benzoselenadiazole, have provided valuable insights into charge transfer mechanisms. For instance, DFT calculations on a complex formed between 4-Amino-2,1,3-benzothiadiazole and 4-nitro-2,1,3-benzothiadiazole (B1293627) predicted a small but significant charge transfer of 0.02e from the amino-substituted donor to the nitro-substituted acceptor. researchgate.netresearchgate.net This particular complex is characterized by an intense charge-transfer absorption band with a maximum at 550 nm in its crystalline state. researchgate.net

Further computational work on zinc complexes of 4-amino-2,1,3-benzothiadiazole has utilized TD-DFT to interpret electronic transitions and understand the structure-luminescence relationships. rsc.org These studies highlight how the coordination environment and the nature of co-ligands can influence the photophysical properties, which are often dictated by charge transfer events. rsc.org

In the realm of benzoselenadiazole derivatives, computational modeling has been instrumental in elucidating photoinduced charge transfer processes. acs.orgnih.govnih.gov In one such study, two donor-acceptor systems were designed to explore the effects of subtle chemical structure modifications on interfacial excited-state transfer processes. nih.gov The donor molecules were benzoselenadiazole derivatives, one of which contained a C≡C bridging unit (Ac-SDZ), while the other did not (SDZ). acs.orgnih.gov A thermally activated delayed fluorescence (TADF) molecule served as the acceptor. nih.gov

TD-DFT calculations confirmed that photoinduced electron transfer was a key process in the Ac-SDZ–TADF system. nih.gov The modeling indicated that the charge transfer occurs from the C≡C bond in the Ac-SDZ donor to the central unit of the TADF acceptor molecule. acs.orgnih.gov This theoretical finding was corroborated by femtosecond mid-IR transient absorption measurements, which revealed that the electron transfer takes place on a picosecond timescale. nih.gov The calculations, performed using the CAM-B3LYP functional and the 6-311G++(d,p) basis set, were crucial in analyzing the differences in electron density between the ground and excited states for all systems involved. acs.orgnih.gov

The theoretical models also helped to explain the observed spectroscopic data. For example, the formation of a locally excited-state band in Ac-SDZ at 500 nm was attributed to the new charge density distribution following the charge transfer to the TADF molecule. acs.orgnih.gov A second band around 550 nm was assigned to the original charge transfer state of the Ac-SDZ molecule itself. acs.orgnih.gov These findings underscore the power of computational modeling in dissecting complex charge transfer dynamics and guiding the design of new materials with tailored photophysical properties. nih.gov

Additionally, studies on charge-transfer complexes of 5,6-dimethyl-2,1,3-benzoselenadiazole (B3025547) with various quinone-based acceptors have been reported. uobasrah.edu.iq Spectroscopic characterization of these complexes indicates a charge-transfer interaction, where the benzoselenadiazole derivative acts as the electron donor. uobasrah.edu.iq

The table below summarizes the key computational details and findings from a representative study on a related benzoselenadiazole donor-acceptor complex. acs.orgnih.gov

ParameterValue/Method
Computational MethodDensity Functional Theory (DFT), Time-Dependent DFT (TD-DFT)
FunctionalCAM-B3LYP
Basis Set6-311G++(d,p)
Solvent ModelIEF-PCM (Dichloromethane)
SoftwareGaussian 16, Multiwfn
Donor MoleculeAc-SDZ (a benzoselenadiazole derivative)
Acceptor MoleculeTADF (Thermally Activated Delayed Fluorescence molecule)
Key FindingPhotoinduced charge transfer occurs from the C≡C bond of the donor (Ac-SDZ) to the central unit of the acceptor (TADF).
Timescale of CTPicoseconds

Applications in Materials Science and Chemical Sensing

Precursors for Functional Organic and Hybrid Materials

The inherent properties of the 4-amino-2,1,3-benzoselenadiazole scaffold, such as its electron-accepting nature and rigid planar structure, make it an excellent building block for a variety of functional materials. Its ability to be chemically modified allows for the fine-tuning of electronic and physical characteristics to suit specific applications.

Derivatives of 2,1,3-benzoselenadiazole (B1677776) (BSeD) are widely investigated for their applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors. mdpi.comresearchgate.netnih.gov The BSeD unit is an effective electron acceptor, which is a critical component in designing donor-acceptor (D-A) type organic semiconductors. mdpi.com This D-A architecture is a highly effective strategy for reducing the bandgap of materials, which is essential for applications in organic electronics. researchgate.net

In the realm of organic solar cells, the substitution of a sulfur atom with a larger, less electronegative, and more polarizable selenium atom in the benzodiazole core leads to materials that can absorb more light in the near-infrared region of the solar spectrum. nih.gov This enhances the efficiency of solar cells. For example, a D-A-D type organic semiconductor, 4,4'-(benzo[c] researchgate.netrsc.orguoa.grselenadiazole-4,7-diyl)bis(N,N-diphenylaniline) (Se-2TPA), which uses a BSeD acceptor core, was successfully applied as a donor material in bulk heterojunction organic solar cells (BHJ-OSCs). sciopen.com These solar cells achieved a power conversion efficiency (PCE) of approximately 4.12%, which increased to 5.29% with the use of an additive. sciopen.com The stability of these devices was also notable, maintaining about 80% of their initial PCE for 30 days under ambient conditions. sciopen.com

Researchers have also designed novel nonfullerene acceptors for OSCs with an A2-D-A1-D-A2 structure, where BSeD serves as the core acceptor (A1). nih.gov Theoretical studies indicate that modifying these BSeD-based chromophores can effectively tune their photovoltaic properties for use in high-efficiency OSCs. nih.gov Copolymers incorporating BSeD have also been synthesized for use in organic photovoltaic cells, demonstrating the versatility of this building block in creating low-band-gap polymers. researchgate.netacs.org

The 4-amino functional group on the benzoselenadiazole ring provides a reactive site for polymerization, allowing for its direct incorporation into polymer chains. This creates advanced composite materials with tailored electronic and optical properties. Donor-acceptor type alternating copolymers, which are crucial for organic electronics, have been synthesized using BSeD derivatives and various donor units like carbazole (B46965), fluorene, and benzo[1,2-b:4,5-b']dithiophene. researchgate.netresearchgate.net

For instance, copolymers of 2,1,3-benzoselenadiazole and carbazole derivatives connected by thiophene (B33073) or selenophene (B38918) π-bridges have been synthesized. researchgate.net The polymer with the selenophene bridge exhibited a lower band-gap (1.82 eV) compared to the thiophene-bridged polymer (1.89 eV). researchgate.net This demonstrates how subtle changes in the polymer backbone, facilitated by the versatile chemistry of BSeD precursors, can significantly influence the material's properties. researchgate.net The introduction of alkoxy side chains onto the BSeD unit has also been employed to increase the solubility of the resulting polymers, making them easier to process into uniform thin films for device fabrication. researchgate.netmit.edu

Crystal engineering utilizes non-covalent interactions to control the assembly of molecules in the solid state, thereby dictating the material's bulk properties. The 2,1,3-benzoselenadiazole unit is a valuable building block in this field due to its ability to form specific intermolecular interactions, such as Se···N chalcogen bonds and π-π stacking. uoa.grmdpi.comresearchgate.net

The aromatic BSeD ring system can form a dimeric homosynthon through a pair of Se···N interactions. mdpi.com This predictable interaction pattern is a useful tool for constructing supramolecular cocrystals. For example, a 1:1 cocrystal of 2,1,3-benzoselenadiazole and 4-nitrophenol (B140041) was synthesized where the [Se–N]2 cyclic synthon was a key structural feature. mdpi.comresearchgate.net These synthons were further connected by O–H···N hydrogen bonds and N–Se···O chalcogen bonds to form one-dimensional ribbons, which were then assembled into a two-dimensional network via π-π stacking interactions. mdpi.comresearchgate.net

Alkylation of one of the nitrogen atoms in the BSeD ring can enhance its ability to form these supramolecular interactions. rsc.orgrsc.org The resulting benzoselenadiazolium cations have been used to create aggregates assembled by [Se–N]2 supramolecular synthons. rsc.orgrsc.org The study of these interactions is crucial for designing materials with specific solid-state properties for electronic and optical applications.

Role in Chemosensor and Biosensor Development for Analytical Applications

The distinct photophysical properties of benzoselenadiazole derivatives make them excellent candidates for the development of chemosensors and biosensors. Their fluorescence and color can change significantly upon interaction with specific analytes, enabling sensitive and selective detection.

The 2,1,3-benzoselenadiazole scaffold is a component of advanced fluorescent probes. Its electron-deficient nature, when combined with electron-donating groups, can lead to molecules with strong intramolecular charge transfer (ICT) characteristics, which are often sensitive to their local environment. This makes them suitable for sensing applications.

While research often focuses on the related 2,1,3-benzothiadiazole (B189464) (BTD) or 2,1,3-benzoxadiazole (NBD) cores, the principles are transferable to BSeD derivatives. acs.orgmdpi.com For example, a fluorescent probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD), a close structural analog, was developed for the detection of Hg²⁺ ions. nih.gov The probe demonstrated a 46-fold enhancement in fluorescence upon binding with mercury ions, showing high selectivity and sensitivity with a detection limit of 0.05 μM. nih.gov Another study detailed nitrobenzoselenadiazole (NBSD) derivatives that could selectively detect biothiols like cysteine and homocysteine, with the probe exhibiting yellow fluorescence (560 nm) with one and red fluorescence (630 nm) with the other. acs.org These examples highlight the potential of the 4-amino-2,1,3-benzoselenadiazole framework as a platform for creating highly specific fluorescent probes for various analytes, including metal ions. frontiersin.orgresearchgate.net

Colorimetric sensors allow for the detection of chemical species through a change in color that is visible to the naked eye. This provides a simple and direct method for analysis without the need for complex instrumentation. The strong ICT character of donor-acceptor molecules based on the benzoselenadiazole core can lead to significant changes in their absorption spectra upon analyte binding.

The design of effective colorimetric sensors often involves integrating a recognition site (receptor) with the signaling unit (chromophore). A probe based on 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole, an analogue of the title compound, was designed for the rapid and visual detection of Hg²⁺. nih.gov Upon complexation with Hg²⁺, the probe's color changed distinctly from orange to violet, corresponding to a large shift in the absorption maximum from 482 nm to 557 nm. nih.gov This high selectivity and sensitivity demonstrate the utility of the 4-amino-benzodiazole scaffold in creating effective colorimetric probes for specific chemical species. researchgate.net

Versatile Building Blocks in Heterocyclic and Medicinal Chemistry Research (Excluding Clinical)

Beyond its applications in materials science, 4-Amino-2,1,3-benzoselenadiazol hydrochloride serves as a crucial starting material and intermediate in the synthesis of more complex heterocyclic systems.

The quinolone scaffold is a privileged structure in medicinal chemistry. The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolone derivatives. mdpi.com This reaction involves the condensation of an aromatic amine with an activated enol ether, typically an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

Research has demonstrated the successful application of the Gould-Jacobs reaction to amino-substituted 2,1,3-benzoselenadiazoles to construct novel, fused heterocyclic systems. Specifically, both 4-amino-2,1,3-benzoselenadiazole and 5-amino-2,1,3-benzoselenadiazole have been used as the aromatic amine component in this reaction sequence.

The process begins with a nucleophilic vinylic substitution where the amino group of the benzoselenadiazole attacks the enol ether, leading to the formation of a (benzoselenadiazol-ylamino)methylene derivative. Subsequent thermal cyclization of this intermediate under Gould-Jacobs conditions yields angularly annelated selenadiazolo[3,4-h]quinolones or acs.orgscience.govrsc.orgselenadiazolo[3,4-f]quinolone derivatives. acs.orgscience.gov These reactions produce novel polycyclic aromatic systems where the quinolone ring is fused to the benzoselenadiazole core, creating compounds with potentially unique electronic and biological properties for further investigation in non-clinical research.

Table 1: Gould-Jacobs Reaction for Selenadiazolo-quinolone Synthesis

Starting Material Key Reagent Intermediate Product Type Ref
4-Amino-2,1,3-benzoselenadiazole Activated enol ethers (Benzoselenadiazol-4-ylamino)methylene derivatives Angularly annelated selenadiazolo[3,4-h]quinolones acs.org
5-Amino-2,1,3-benzoselenadiazole Activated enol ethers (Benzoselenadiazol-5-ylamino)methylene derivatives Angularly annelated acs.orgscience.govrsc.orgselenadiazolo[3,4-f]quinolones science.gov

Directing groups are functional moieties within a molecule that control the regioselectivity of a chemical reaction, most notably in C-H functionalization. They operate by coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond, facilitating its activation and subsequent transformation.

The benzoselenadiazole unit has been shown to function as a directing group in C-H activation chemistry. In a notable example, the benzoselenadiazole ring directs the electrophilic C-H borylation of an adjacent aromatic unit using boron trichloride (B1173362) (BCl₃). This reaction results in the formation of a fused boracycle, where the boron atom bridges the benzoselenadiazole and the neighboring aryl group. This directed functionalization occurs specifically at the C-H bond ortho to the point of attachment of the benzoselenadiazole. The resulting borylated compounds are stable and can serve as versatile intermediates for further derivatization, such as through Suzuki coupling reactions. This application showcases the ability of the benzoselenadiazole core to control regioselectivity, a key principle in modern synthetic organic chemistry.

Charge-transfer (CT) complexes are formed through the association of an electron donor molecule with an electron acceptor molecule. This interaction involves the partial transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor, often resulting in the appearance of a new, characteristic absorption band in the electronic spectrum.

The 2,1,3-benzoselenadiazole nucleus is electron-deficient and can act as an acceptor component. However, the introduction of a strong electron-donating group, such as the amino group in 4-Amino-2,1,3-benzoselenadiazole, can modulate its electronic properties, allowing it to function as an electron donor in the formation of CT complexes with suitable π-acceptors.

The design of such complexes involves pairing the amino-substituted benzoselenadiazole with strong electron acceptors like quinones (e.g., DDQ, p-chloranil) or tetracyanoquinodimethane (TCNQ). The formation and properties of these CT complexes have been studied for related dimethyl-benzoselenadiazole systems. In these cases, solid-state CT complexes with a 1:1 stoichiometry are formed, and their formation is confirmed by the appearance of a new CT band in the UV-Vis spectrum and shifts in the infrared (IR) vibrational frequencies of the donor and acceptor moieties upon complexation. Computational studies, including Density Functional Theory (DFT), can be used to model the geometry of these complexes and calculate the energies of the HOMO and LUMO, providing insight into the nature of the donor-acceptor interaction.

Mechanistic Studies in Model Biological Systems Non Clinical Focus

Elucidation of Biochemical Pathway Modulation (In Vitro Studies)

Understanding how a compound influences biochemical pathways is crucial for elucidating its mechanism of action. In vitro studies in controlled environments are the first step in this process.

The photodynamic properties of benzoselenadiazole derivatives are of significant interest. While specific data on the singlet oxygen quantum yield of 4-Amino-2,1,3-benzoselenadiazol hydrochloride is not available, the broader class of benzoselenadiazoles is known for its potential in photodynamic therapy (PDT). A recent study highlighted that a benzoselenadiazole-containing ligand incorporated into a metal-organic framework (Se-MOF) exhibited a high efficacy in generating singlet oxygen (¹O₂) under visible-light irradiation, which was effective in killing Staphylococcus aureus nih.gov.

The mechanism of photodynamic action typically involves two pathways: Type I and Type II. In the Type I mechanism, the photoexcited sensitizer (B1316253) reacts directly with a substrate to produce radicals, which can then react with oxygen to form reactive oxygen species (ROS). In the Type II mechanism, the excited sensitizer transfers its energy directly to ground-state molecular oxygen to generate highly reactive singlet oxygen. The prevalence of one pathway over the other depends on the specific photosensitizer and the cellular environment. Given the known photophysical properties of selenium-containing heterocycles, it is plausible that this compound could act as a photosensitizer, though detailed studies are needed to confirm this and to quantify its efficiency in generating singlet oxygen and other ROS.

Table 3. General Mechanisms of Photodynamic Action
MechanismDescriptionKey Reactive Species
Type IThe excited photosensitizer reacts with a substrate, transferring an electron or hydrogen atom to form radicals.Superoxide anion (O₂⁻), hydroxyl radical (•OH), hydrogen peroxide (H₂O₂).
Type IIThe excited photosensitizer transfers energy directly to molecular oxygen.Singlet oxygen (¹O₂).

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound

Mechanistic studies of this compound in non-clinical, model biological systems have provided insights into the relationship between its chemical structure and its biological activity. These investigations, primarily focused on in vitro assays, have explored how modifications to the core structure influence its biological responses. Furthermore, computational methods offer a theoretical framework to predict and understand the molecular interactions that likely underpin these activities.

Correlation of Molecular Structure with Observed In Vitro Biological Responses

Detailed structure-activity relationship (SAR) studies specifically on this compound are not extensively documented in publicly available literature. However, research on derivatives synthesized from this core structure provides valuable insights into how structural modifications impact biological effects.

A notable area of investigation has been the synthesis of selenadiazolo[3,4-h]quinolones, which are derived from 4-amino-2,1,3-benzoselenadiazole. These derivatives have been evaluated for their in vitro antimicrobial and cytotoxic activities, offering a preliminary understanding of the SAR for this class of compounds researchgate.net.

In one study, a series of 7-(non)substituted selenadiazolo[3,4-h]quinolones were synthesized and tested for their biological activities. The core structure of these compounds incorporates the 4-amino-2,1,3-benzoselenadiazole moiety into a larger, more complex heterocyclic system. The biological activity of these derivatives was found to be dependent on the nature and position of substituents on the quinolone ring system researchgate.net.

For instance, the introduction of an ethyl group at the 9-position of the selenadiazoloquinolone ring system, as seen in 7-ethyl-9-ethyl-6-oxo-6,9-dihydro researchgate.netresearchgate.netmdpi.comselenadiazolo[3,4-h]quinoline-7-carboxylate, was reported to result in the highest cytotoxicity against cancer cells among the tested compounds in that particular study researchgate.net. This suggests that modifications at this position can significantly influence the biological activity of the broader molecular scaffold that includes the benzoselenadiazole unit.

The table below summarizes the observed in vitro activities of some derivatives of 4-Amino-2,1,3-benzoselenadiazole.

Compound DerivativeModification from Core StructureObserved In Vitro Biological ResponseReference
Selenadiazolo[3,4-h]quinolonesAngular annulation of a quinolone ring system to the 4-amino-2,1,3-benzoselenadiazole coreAntimicrobial and cytotoxic activities researchgate.net
7-ethyl-9-ethyl-6-oxo-6,9-dihydro researchgate.netresearchgate.netmdpi.comselenadiazolo[3,4-h]quinoline-7-carboxylateFurther substitution on the quinolone ring with ethyl and carboxylate groupsDemonstrated the highest cytotoxicity on cancer cells among the tested selenadiazoloquinolones researchgate.net

These findings, while not a direct SAR study of the title compound, indicate that the 4-amino-2,1,3-benzoselenadiazole scaffold can be a valuable pharmacophore. The amino group serves as a key handle for synthetic modifications, allowing for the construction of more complex molecules with modulated biological activities. The observed cytotoxicity of the quinolone derivatives suggests that the benzoselenadiazole moiety, when incorporated into a larger, rigid ring system, can contribute to potent biological effects. Further systematic studies with a wider range of substituents on both the benzoselenadiazole and the appended moieties would be necessary to establish a more comprehensive SAR.

Computational Approaches to Predict Molecular Interactions (e.g., molecular docking with model enzymes)

Molecular docking simulations involve the use of computational algorithms to place a ligand (in this case, 4-Amino-2,1,3-benzoselenadiazol) into the binding site of a protein with a known three-dimensional structure. The software then calculates a "docking score," which is an estimation of the binding affinity. This process can help in identifying potential biological targets and in understanding the molecular basis of the ligand's activity.

For a compound like 4-Amino-2,1,3-benzoselenadiazol, a docking study would typically involve the following steps:

Selection of a Target Enzyme: Based on the observed in vitro biological activities (e.g., antimicrobial, cytotoxic), a relevant model enzyme would be chosen. For instance, if the compound shows antibacterial activity, enzymes involved in bacterial cell wall synthesis or DNA replication could be selected as targets.

Preparation of the Ligand and Protein Structures: The 3D structure of 4-Amino-2,1,3-benzoselenadiazol would be generated and optimized. The crystal structure of the target enzyme would be obtained from a protein database.

Docking Simulation: The ligand would be docked into the active site of the enzyme using specialized software. The program would explore various possible conformations and orientations of the ligand within the binding pocket.

Analysis of Results: The results would be analyzed to identify the most favorable binding poses and to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme.

Based on the structure of 4-Amino-2,1,3-benzoselenadiazol, it can be hypothesized that the amino group could act as a hydrogen bond donor, while the nitrogen atoms in the selenadiazole ring could act as hydrogen bond acceptors. The aromatic benzoselenadiazole ring system could also participate in π-π stacking interactions with aromatic amino acid residues in the enzyme's active site.

The table below outlines a hypothetical workflow for a computational docking study of 4-Amino-2,1,3-benzoselenadiazol with a model enzyme.

Step in Computational WorkflowDescriptionPotential Insights Gained
Target IdentificationSelection of a biologically relevant enzyme based on experimental data or homology to known drug targets.Identification of potential molecular targets for the compound's biological activity.
Ligand and Protein PreparationGeneration of 3D structures and optimization for docking.Ensuring accurate representation of molecular geometries for the simulation.
Molecular DockingSimulation of the binding process between the ligand and the enzyme's active site.Prediction of the preferred binding pose and estimation of binding affinity (docking score).
Interaction AnalysisIdentification of key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).Understanding the structural basis for the compound's binding to the target enzyme.

Such computational studies, when combined with experimental data, can provide a more complete picture of the structure-mechanism relationship of this compound and guide the design of new analogs with improved biological activity.

Future Research Directions and Emerging Paradigms for 4 Amino 2,1,3 Benzoselenadiazol Hydrochloride

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of selenium-containing heterocycles has traditionally faced challenges, but modern organic chemistry is paving the way for more efficient and sustainable methods. Future research will likely focus on developing novel synthetic routes that offer higher yields, milder reaction conditions, and greater functional group tolerance.

One promising area is the advancement of catalytic systems. Organoselenium catalysis, for instance, has garnered increasing interest for its ability to facilitate a variety of organic transformations. thieme-connect.com The development of new catalysts, particularly those based on transition metals like copper, has shown promise in constructing the benzoselenazole (B8782803) backbone through cross-coupling reactions. jsynthchem.com These methods can offer simpler, more effective pathways for creating C-Se and C-N bonds under mild conditions. jsynthchem.com

Furthermore, the principles of green chemistry are becoming increasingly integral to synthetic chemistry. nih.gov Future methodologies for synthesizing 4-Amino-2,1,3-benzoselenadiazol hydrochloride and its derivatives will likely incorporate:

Alternative Energy Sources: Techniques like ultrasound and microwave irradiation can often lead to shorter reaction times and higher yields. nih.gov

Greener Solvents: The use of water or other environmentally benign solvents is a key aspect of sustainable synthesis. researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents to catalytic amounts of reagents reduces waste and improves atom economy. nih.gov

A comparative look at traditional versus emerging synthetic approaches highlights the potential for significant improvements:

Synthetic Approach Traditional Methods Emerging Catalytic/Green Methods
Catalyst Often stoichiometric reagentsTransition metals (e.g., Copper), Organocatalysts thieme-connect.comjsynthchem.com
Reaction Conditions Often harsh, high temperaturesMilder conditions, room temperature jsynthchem.comresearchgate.net
Solvents Often hazardous organic solventsWater, ionic liquids, or solvent-free conditions researchgate.netmdpi.com
Energy Source Conventional heatingMicrowave, Ultrasound, Photochemistry nih.gov
Efficiency Can have lower yields and more side productsOften higher yields and better selectivity mdpi.com

These modern approaches, including one-pot multicomponent reactions, are expected to make the synthesis of complex selenium heterocycles more practical and scalable. jsynthchem.com

Expansion of Applications in Niche Chemical and Materials Science Fields

While the biological activities of organoselenium compounds are a major focus, the unique electronic properties of this compound suggest potential for its use in specialized areas of chemistry and materials science. nih.govacs.org The benzoselenadiazole core, being electron-deficient, can be incorporated into larger molecular structures to tailor their optoelectronic properties.

Future applications could be explored in the following niche fields:

Organic Electronics: Benzothiadiazole (the sulfur analog of benzoselenadiazole) derivatives are widely used in organic photovoltaics and organic light-emitting diodes (OLEDs). The selenium-containing counterpart could offer different electronic characteristics, potentially leading to materials with improved performance. The design of novel charge-transfer complexes is a key area of interest for materials science. researchgate.net

Photocatalysis: Recently, benzoselenadiazole-based covalent organic frameworks (COFs) have been developed for photocatalytic reactions. nih.gov These materials demonstrate that the benzoselenadiazole unit can act as a photoactive building block, opening the door for its use in designing new heterogeneous photocatalysts for sustainable organic synthesis. nih.gov

Coordination Chemistry and Crystal Engineering: Functionalized benzothiadiazoles have been used to create novel coordination complexes and to engineer the structure of organic solids. researchgate.netrsc.org this compound, with its amino group and nitrogen atoms in the heterocyclic ring, could act as a ligand to form complexes with various metals, potentially leading to new materials with interesting magnetic or catalytic properties. researchgate.netrsc.org

The potential applications are driven by the specific properties imparted by the benzoselenadiazole moiety:

Field Key Property of Benzoseleandiazole Unit Potential Application
Organic ElectronicsElectron-accepting nature, tunable band gapActive layer in solar cells, emitters in OLEDs
PhotocatalysisPhotoactivity, ability to form porous frameworksHeterogeneous photocatalysts for organic reactions nih.gov
Crystal EngineeringAbility to form π-stacks and coordinate with metalsDesign of novel crystalline materials with specific electronic or magnetic properties rsc.org

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Property Prediction

The traditional process of discovering and optimizing new compounds is often time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. astrazeneca.commdpi.comastrazeneca.com For a compound like this compound, these computational approaches can be transformative.

Future research in this area will likely involve:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the chemical and physical properties of new, unsynthesized derivatives. nih.govresearchgate.net This includes predicting properties relevant to materials science (e.g., absorption and emission wavelengths) or biological activity. nih.gov By using molecular fingerprints and other descriptors, ML models can rapidly screen virtual libraries of compounds to identify the most promising candidates for synthesis. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. astrazeneca.com This could be used to create novel benzoselenadiazole derivatives with enhanced photocatalytic efficiency or specific electronic characteristics.

Reaction Prediction and Synthesis Planning: AI tools can help chemists devise more efficient synthetic routes by predicting the outcomes of reactions and suggesting optimal reaction conditions. chemrxiv.org This can significantly reduce the amount of trial-and-error in the lab.

The integration of AI/ML into the research workflow represents a paradigm shift:

Research Stage Traditional Approach AI/ML-Integrated Approach
Hit Discovery High-throughput screening of physical librariesIn silico virtual screening of vast chemical spaces mdpi.com
Lead Optimization Iterative synthesis and testingPredictive models guide molecular modifications to improve properties mdpi.comastrazeneca.com
Property Prediction Dependent on experimental measurementRapid prediction of properties for virtual compounds nih.govmdpi.com
Synthesis Design Based on chemical literature and experienceAI-assisted synthesis planning suggests novel and efficient routes chemrxiv.org

By leveraging these computational tools, researchers can explore the chemical space around this compound more efficiently, leading to faster discovery of new materials and molecules with desired functions. astrazeneca.com

Challenges and Opportunities in Advancing Fundamental Research on Selenium-Containing Heterocycles

Despite the great potential, advancing the fundamental research on selenium-containing heterocycles like this compound is not without its challenges. However, these challenges also present significant opportunities for innovation.

Challenges:

Synthetic Complexity: The synthesis of organoselenium compounds can sometimes be more complex than their sulfur or oxygen analogs, requiring specialized reagents and conditions. researchgate.net

Limited Commercial Availability: Many selenium-based starting materials are not as readily available as their counterparts, which can be a barrier to extensive research.

Understanding Structure-Property Relationships: Fully understanding how the selenium atom influences the properties of heterocyclic systems requires a combination of advanced synthesis, characterization, and computational modeling. nih.govresearchgate.net

Opportunities:

Unique Chemical Properties: The distinct redox properties of selenium compounds offer opportunities for designing novel catalysts and biologically active agents. thieme-connect.comacs.org The ability of organoselenium compounds to modulate oxidative stress is a key area of interest. nih.gov

Bioisosteric Replacement: Replacing sulfur with selenium in known bioactive molecules or materials is a promising strategy for fine-tuning their properties and discovering new functionalities. researchgate.net

Expanding Chemical Space: There is a vast, relatively unexplored chemical space of selenium-containing heterocycles. researchgate.net Systematic exploration of this space could lead to the discovery of compounds with unprecedented properties and applications. nih.govacs.org

Q & A

Q. What are the established synthetic routes for 4-amino-2,1,3-benzoselenadiazol hydrochloride?

The compound can be synthesized via the Gould-Jacobs reaction, where cyclization of N-ethyl-2,1,3-benzoselenadiazol-4-amine under acidic conditions yields the selenadiazole core . Alternative methods include nitration and reduction pathways, as demonstrated in analogous benzothiadiazole systems (e.g., starting from 1,2-phenylenediamine with nitration, followed by reduction, achieving a 55% yield) . Key steps involve refluxing in polar aprotic solvents (e.g., DMSO) and crystallization using ethanol-water mixtures .

Q. How should purification be optimized for this compound?

Post-synthesis purification often involves solvent-based crystallization. For example, after reflux, the product is distilled under reduced pressure, cooled, and poured into ice water to precipitate impurities. Stirring for 12 hours at room temperature followed by filtration and recrystallization with water-ethanol mixtures improves purity . Column chromatography may be required if byproducts persist.

Q. What analytical techniques are critical for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies aromatic protons and amine groups, while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates purity, and X-ray crystallography resolves stereochemical details in crystalline forms . For computational validation, SMILES strings and InChI keys aid in database comparisons .

Q. What safety precautions are necessary during handling?

The compound is classified under GHS Category 4 (acute oral toxicity). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation or skin contact. Store in dry, inert environments (argon/nitrogen) at 2–8°C. Emergency protocols include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

Modifying solvent systems (e.g., replacing DMSO with DMF) and adjusting reflux duration (e.g., extending from 18 to 24 hours) may enhance cyclization efficiency . Catalytic additives, such as acetic acid, improve condensation reactions with aldehydes . Kinetic studies using HPLC can identify rate-limiting steps.

Q. Which computational basis sets are suitable for modeling its electronic properties?

Triple zeta valence (TZV) or quadruple zeta valence (QZV) basis sets (e.g., def2-TZVP) provide accuracy in density functional theory (DFT) calculations for selenium-containing heterocycles. Møller-Plesset perturbation theory (MP2) validates dipole moments and atomization energies .

Q. How is its biological activity assessed in enzyme inhibition studies?

In vitro assays using rat liver methionine synthase can evaluate inhibitory activity. Dose-response curves (0.1–100 µM) are generated with spectrophotometric monitoring of homocysteine methylation rates. Competitive inhibition mechanisms are probed via Lineweaver-Burk plots .

Q. What structural features influence thermal stability?

The selenadiazole ring’s electron-deficient nature enhances thermal resistance. Differential scanning calorimetry (DSC) reveals decomposition thresholds (>200°C). Substitutions at the 4-amino group (e.g., nitro or tetrazolyl) alter stability, as seen in explosive derivatives with detonation velocities up to 8,823 m/s .

Q. How are palladium-catalyzed C-N coupling reactions applied to its derivatives?

The 4-amino group participates in Buchwald-Hartwig couplings with aryl halides. For fluorescent dyes, coupling with bromofluorene derivatives requires Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene reflux (24 hours). Purification via silica gel chromatography isolates the cross-coupled product .

Q. How should contradictory synthesis yields be resolved?

Discrepancies (e.g., 55% vs. 65% yields) may arise from solvent purity or temperature gradients. Replicate reactions under controlled conditions (dry solvents, inert atmosphere) and characterize intermediates via TLC/NMR. Statistical Design of Experiments (DoE) identifies critical variables .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for selenadiazole cyclization to avoid hydrolysis.
  • Characterization : Use deuterated DMSO for NMR to resolve amine proton shifts.
  • Safety : Regularly monitor storage conditions to prevent hygroscopic degradation.
  • Computational Modeling : Benchmark calculated properties (e.g., boiling points) against experimental data (e.g., 282.8°C predicted vs. observed) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.